trans,trans-2,4-Decadien-1-al
Overview
Description
It is an aromatic substance found in various foods such as butter, cooked beef, fish, potato chips, roasted peanuts, buckwheat, and wheat bread crumb . In its isolated state, it has a deep fat flavor characteristic of chicken aroma at higher concentrations and a citrus-like odor at lower concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions
trans,trans-2,4-Decadien-1-al can be synthesized through the biocatalytic oxidation of fatty acids. Enzymes released from plant extracts, such as lipoxygenase and hydroperoxide lyase, are used to oxidize fatty acids, resulting in the formation of deca-2,4-dienal . The reaction conditions typically involve the use of hydrophobic adsorbents to separate deca-2,4-dienal from the reaction mixture .
Industrial Production Methods
In industrial settings, deca-2,4-dienal is often produced as a by-product during the deodorization of vegetable oils such as cottonseed oil, soybean oil, beef tallow, and lard . The separation and purification of deca-2,4-dienal from these mixtures involve the use of hydrophobic adsorbents and solvents like ethanol .
Chemical Reactions Analysis
Types of Reactions
trans,trans-2,4-Decadien-1-al undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Addition: It can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Addition: Nucleophiles like water, alcohols, and amines can add to the double bonds of deca-2,4-dienal.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Addition: Various substituted products depending on the nucleophile used.
Scientific Research Applications
trans,trans-2,4-Decadien-1-al has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polyunsaturated aldehydes in various chemical reactions.
Biology: It is studied for its role in lipid peroxidation and its effects on cell membranes.
Industry: It is used as a flavoring agent in the food industry due to its characteristic aroma.
Mechanism of Action
trans,trans-2,4-Decadien-1-al exerts its effects through several mechanisms:
Lipid Peroxidation: It is a product of lipid peroxidation in cell membranes, leading to oxidative stress and cell damage.
Apoptosis Induction: It induces apoptosis by generating reactive oxygen species (ROS) that damage cellular components.
Nematicide: It acts as a nematicide, destroying pests of the phylum Nematoda.
Comparison with Similar Compounds
Similar Compounds
Acrolein: A simpler aldehyde with similar reactivity.
Crotonaldehyde: Another polyunsaturated aldehyde with similar chemical properties.
2-Nonenal: A related aldehyde with a similar structure.
Uniqueness
trans,trans-2,4-Decadien-1-al is unique due to its specific aroma profile and its occurrence in a wide range of food products. Its ability to induce apoptosis and act as a nematicide also distinguishes it from other similar compounds .
Properties
IUPAC Name |
deca-2,4-dienal | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h6-10H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQKTMZYLHNFPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047626 | |
Record name | 2,4-Decadienal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2363-88-4 | |
Record name | 2,4-Decadienal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2363-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Decadienal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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